Cas no 1493991-07-3 (3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide)

3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-fluoro-5-nitrobenzenesulfonamide
- 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide
-
- MDL: MFCD21249811
- インチ: 1S/C6H4BrFN2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14)
- InChIKey: WXLXZUIJNRHJEV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1F)S(N)(=O)=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 351
- トポロジー分子極性表面積: 114
- XLogP3: 1.1
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277965-10.0g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 10.0g |
$2085.0 | 2025-03-19 | |
Enamine | EN300-277965-5g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 5g |
$1406.0 | 2023-09-09 | ||
Alichem | A013021821-1g |
3-Bromo-2-fluoro-5-nitrobenzenesulfonamide |
1493991-07-3 | 97% | 1g |
1,519.80 USD | 2021-05-31 | |
Enamine | EN300-277965-0.25g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 0.25g |
$447.0 | 2025-03-19 | |
Enamine | EN300-277965-0.1g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 0.1g |
$427.0 | 2025-03-19 | |
Enamine | EN300-277965-2.5g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 2.5g |
$949.0 | 2025-03-19 | |
Enamine | EN300-277965-0.5g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 0.5g |
$465.0 | 2025-03-19 | |
Enamine | EN300-277965-1.0g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 95.0% | 1.0g |
$485.0 | 2025-03-19 | |
Alichem | A013021821-500mg |
3-Bromo-2-fluoro-5-nitrobenzenesulfonamide |
1493991-07-3 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Enamine | EN300-277965-1g |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide |
1493991-07-3 | 1g |
$485.0 | 2023-09-09 |
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamideに関する追加情報
3-Bromo-2-Fluoro-5-Nitrobenzene-1-Sulfonamide: A Comprehensive Overview
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide (CAS No. 1493991-07-3) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at position 3, a fluorine atom at position 2, a nitro group at position 5, and a sulfonamide group at position 1 of the benzene ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various research and industrial purposes.
The synthesis of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide involves a series of carefully controlled reactions. The starting material is typically a brominated benzene derivative, which undergoes fluorination, nitration, and sulfonation steps to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and minimize by-products.
The chemical properties of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide are heavily influenced by its functional groups. The sulfonamide group is known for its strong electron-withdrawing effects, which enhance the electrophilic nature of the benzene ring. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions. The presence of the nitro group further increases the ring's electron deficiency, while the bromine and fluorine atoms contribute to both electronic and steric effects. These properties make 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide an excellent candidate for use as an intermediate in the synthesis of complex heterocyclic compounds.
Recent studies have highlighted the potential of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide in drug discovery. Its unique structure allows for the exploration of various pharmacophores, which are essential for designing bioactive molecules. For example, researchers have investigated its role as a building block in the development of kinase inhibitors and other therapeutic agents. The compound's ability to modulate enzyme activity through specific interactions has been demonstrated in several in vitro assays.
In addition to its role in drug discovery, 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been explored in recent agricultural research. The compound's stability under various environmental conditions makes it suitable for use in formulations that require prolonged shelf life and efficacy.
The environmental impact of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has also been a topic of interest among scientists. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its breakdown. However, further research is needed to fully understand its fate in different ecosystems and to develop strategies for minimizing its environmental footprint.
From a materials science perspective, 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has been utilized as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other monomers makes it ideal for applications requiring high thermal stability and mechanical strength. Recent advancements in polymer chemistry have enabled the incorporation of this compound into materials used in aerospace and electronics industries.
In conclusion, 3-bromo-2-fluoro
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